Cas no 2227932-81-0 ((1S)-3-amino-1-(thiolan-2-yl)propan-1-ol)

(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-3-amino-1-(thiolan-2-yl)propan-1-ol
- 2227932-81-0
- EN300-1777919
-
- Inchi: 1S/C7H15NOS/c8-4-3-6(9)7-2-1-5-10-7/h6-7,9H,1-5,8H2/t6-,7?/m0/s1
- InChI Key: KBYNOXKFGFTEGJ-PKPIPKONSA-N
- SMILES: S1CCCC1[C@H](CCN)O
Computed Properties
- Exact Mass: 161.08743528g/mol
- Monoisotopic Mass: 161.08743528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 99.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 71.6Ų
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777919-0.25g |
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol |
2227932-81-0 | 0.25g |
$1841.0 | 2023-09-20 | ||
Enamine | EN300-1777919-2.5g |
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol |
2227932-81-0 | 2.5g |
$3925.0 | 2023-09-20 | ||
Enamine | EN300-1777919-10.0g |
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol |
2227932-81-0 | 10g |
$8611.0 | 2023-06-03 | ||
Enamine | EN300-1777919-0.05g |
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol |
2227932-81-0 | 0.05g |
$1682.0 | 2023-09-20 | ||
Enamine | EN300-1777919-5.0g |
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol |
2227932-81-0 | 5g |
$5807.0 | 2023-06-03 | ||
Enamine | EN300-1777919-10g |
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol |
2227932-81-0 | 10g |
$8611.0 | 2023-09-20 | ||
Enamine | EN300-1777919-1g |
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol |
2227932-81-0 | 1g |
$2002.0 | 2023-09-20 | ||
Enamine | EN300-1777919-1.0g |
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol |
2227932-81-0 | 1g |
$2002.0 | 2023-06-03 | ||
Enamine | EN300-1777919-5g |
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol |
2227932-81-0 | 5g |
$5807.0 | 2023-09-20 | ||
Enamine | EN300-1777919-0.5g |
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol |
2227932-81-0 | 0.5g |
$1922.0 | 2023-09-20 |
(1S)-3-amino-1-(thiolan-2-yl)propan-1-ol Related Literature
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
Additional information on (1S)-3-amino-1-(thiolan-2-yl)propan-1-ol
Compound CAS No. 2227932-81-0: (1S)-3-Amino-1-(Thiolan-2-Yl)Propan-1-Ol
Compound CAS No. 2227932-81-0, also known as (1S)-3-amino-1-(thiolan-2-yl)propan-1-ol, is a biologically active organic compound with significant potential in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique structural features and promising therapeutic applications. Recent studies have highlighted its role in various biological systems, making it a subject of interest for researchers and industry professionals alike.
The (1S)-3-amino-1-(thiolan-2-yl)propan-1-ol structure is characterized by a thiolane ring, which is a five-membered saturated heterocycle containing one sulfur atom. The presence of the thiolane ring contributes to the compound's stability and bioavailability, making it an attractive candidate for drug development. The amino group (-NH₂) at the third position of the propane chain adds to its functional versatility, enabling interactions with various biological targets such as enzymes, receptors, and ion channels.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1S)-3-amino-1-(thiolan-2-yl)propan-1-ol. Researchers have employed stereo-selective methodologies to ensure the correct configuration at the chiral center, which is critical for maintaining the compound's pharmacological activity. The synthesis involves multi-step processes, including ring formation, functional group transformations, and stereochemical control, ensuring high purity and enantiomeric excess.
In terms of biological activity, (1S)-3-amino-1-(thiolan-2-yl)propan-1-ol has demonstrated potent inhibitory effects on several enzymes associated with neurodegenerative diseases. For instance, studies have shown that this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which improves cognitive function and memory retention.
Beyond its enzymatic inhibition properties, (1S)-3-amino-1-(thiolan-2-yL)propan-l-Ol has also been investigated for its potential as a modulator of ion channels. Ion channels play a crucial role in cellular communication and are implicated in various pathological conditions such as epilepsy, pain, and cardiovascular diseases. By targeting specific ion channels, this compound could offer novel therapeutic strategies for managing these conditions.
Recent research has also explored the pharmacokinetic profile of (1S)-3-amino-l-(thiolan-Z-yL)propan-l-Ol, revealing favorable absorption and distribution characteristics. The compound exhibits good solubility in aqueous solutions and demonstrates moderate permeability across biological membranes, which are essential attributes for effective drug delivery. Furthermore, preclinical studies have indicated that this compound has low toxicity profiles at therapeutic doses, making it a safe candidate for further development.
The structural uniqueness of (IS)-3-amino-l-(thiolan-Z-yL)propan-l-Ol has inspired researchers to explore its potential in other therapeutic areas such as anti-inflammatory and anti-cancer therapies. Preliminary findings suggest that this compound may possess anti-inflammatory properties by modulating cytokine production and reducing oxidative stress. Additionally, its ability to induce apoptosis in cancer cells highlights its potential as an anti-cancer agent.
In conclusion, compound CAS No. 22Z79Z-Z-Z-ZO, or (IS)-3-amino-l-(thiolan-Z-yL)propan-l-Ol, represents a promising molecule with diverse biological activities and therapeutic potentials. Its unique structure, coupled with favorable pharmacokinetic properties, positions it as a valuable asset in drug discovery pipelines. As research continues to unravel its full spectrum of activities and mechanisms of action, this compound is poised to make significant contributions to the field of medicinal chemistry and beyond.
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